molecular formula C21H25ClN2O3S B3926238 N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide

N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide

Cat. No. B3926238
M. Wt: 421.0 g/mol
InChI Key: ILVISNLLLJXXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide, also known as BZP-CTS, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. BZP-CTS is a sulfonamide derivative that exhibits both analgesic and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been found to interact with the μ-opioid receptor and the cannabinoid receptor CB1, both of which are involved in pain regulation. This compound has also been found to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have both analgesic and anti-inflammatory effects in animal models. In addition, this compound has been found to reduce tumor growth and induce cell death in cancer cells. This compound has also been found to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide is its ability to target multiple signaling pathways in the body, making it a promising candidate for the treatment of various diseases. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide. One direction is to further investigate its mechanism of action and how it interacts with different signaling pathways in the body. Another direction is to study its potential therapeutic applications in other diseases such as autoimmune disorders and neurodegenerative diseases. Additionally, future studies could focus on improving the solubility of this compound to make it more accessible for experimental use.
In conclusion, this compound is a promising chemical compound that exhibits analgesic and anti-inflammatory properties. Its potential therapeutic applications in various diseases make it an interesting subject for scientific research. Further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent.

Scientific Research Applications

N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide has been studied for its potential therapeutic applications in various diseases such as neuropathic pain, cancer, and inflammation. In neuropathic pain, this compound has shown to reduce pain sensitivity in animal models. In cancer, this compound has been found to inhibit tumor growth and induce cell death in cancer cells. In inflammation, this compound has exhibited anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-28(26,27)24(20-9-5-8-19(22)15-20)16-21(25)23-12-10-18(11-13-23)14-17-6-3-2-4-7-17/h2-9,15,18H,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVISNLLLJXXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide
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N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide
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